molecular formula C20H20N2O3S B2376732 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-77-7

8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2376732
CAS No.: 898419-77-7
M. Wt: 368.45
InChI Key: UPOZDJAIJPSIKK-UHFFFAOYSA-N
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Description

The compound 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a synthetic organic molecule. It combines multiple heterocyclic structures, including quinoline and pyrroloquinoline, making it quite unique in its class. The addition of the sulfonyl group indicates potential reactivity and functionality in various chemical environments. This compound might find applications in medicinal chemistry, owing to its structural complexity and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: The synthesis begins with the preparation of 3,4-dihydroquinoline, which is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is further cyclized with an appropriate pyrrole derivative using acidic or basic catalysts to form the dihydropyrroloquinoline ring system.

  • Route 2: An alternative method involves the simultaneous formation of both ring systems. A precursor containing both quinoline and pyrrole units is treated with a sulfonylating agent in the presence of a strong acid or base, allowing for the formation of the desired sulfonylated product.

Industrial Production Methods:

  • In industrial settings, these reactions are typically scaled up using continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Automated synthesis platforms may also be employed to facilitate the multiple steps involved, ensuring reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the dihydroquinoline moiety, which can be oxidized to form quinoline derivatives.

  • Reduction: The presence of a sulfonyl group allows for selective reductions, which could potentially convert the sulfonyl group into a sulfide or sulfoxide under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidative agents are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

  • Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products:

  • Oxidation: Quinoline derivatives.

  • Reduction: Sulfide or sulfoxide derivatives.

  • Substitution: Varied substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound’s structural complexity allows it to be explored in multiple scientific domains:

  • Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a functional group in various chemical transformations.

  • Biology: Its potential bioactivity can be explored in drug discovery and development, targeting enzymes or receptors.

  • Medicine: It may serve as a lead compound in developing new therapeutic agents, especially those targeting diseases related to its mechanism of action.

Mechanism of Action

The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its quinoline and pyrroloquinoline structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfonyl group can participate in hydrogen bonding or ionic interactions, stabilizing the compound within its target.

Comparison with Similar Compounds

Similar compounds include:

  • 1,2,3,4-Tetrahydroquinoline derivatives: These compounds share the quinoline structure but lack the pyrroloquinoline ring.

  • Sulfonylated quinolines: Compounds with sulfonyl groups attached to quinoline structures.

  • Pyrroloquinoline derivatives: Similar in having the pyrroloquinoline ring but without the sulfonyl group.

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOZDJAIJPSIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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